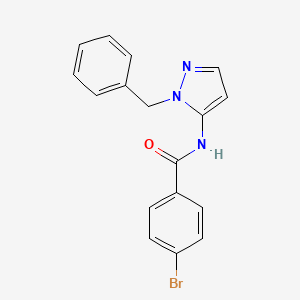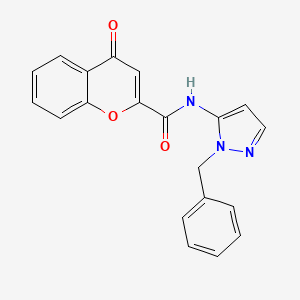![molecular formula C18H18N4O2S B14979168 [4-(Pyridin-4-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B14979168.png)
[4-(Pyridin-4-ylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(PYRIDIN-4-YL)METHYL]-4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is a heterocyclic compound that contains a piperazine ring substituted with pyridine, thiophene, and oxazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(PYRIDIN-4-YL)METHYL]-4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials such as α-haloketones and nitriles.
Substitution reactions: The piperazine ring is introduced through nucleophilic substitution reactions.
Coupling reactions: The pyridine and thiophene moieties are attached using coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(PYRIDIN-4-YL)METHYL]-4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxazole ring can yield amines.
Wissenschaftliche Forschungsanwendungen
1-[(PYRIDIN-4-YL)METHYL]-4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule with applications in drug discovery.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(PYRIDIN-4-YL)METHYL]-4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to receptors and modulate their activity.
Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A heterocyclic compound with similar biological activities.
Triazoles: Compounds with a five-membered ring containing three nitrogen atoms, known for their versatile biological activities.
Pyridine derivatives: Compounds containing a pyridine ring, widely used in medicinal chemistry.
Uniqueness
1-[(PYRIDIN-4-YL)METHYL]-4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is unique due to its specific combination of pyridine, thiophene, and oxazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H18N4O2S |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
[4-(pyridin-4-ylmethyl)piperazin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C18H18N4O2S/c23-18(15-12-16(24-20-15)17-2-1-11-25-17)22-9-7-21(8-10-22)13-14-3-5-19-6-4-14/h1-6,11-12H,7-10,13H2 |
InChI-Schlüssel |
FOTLSLHTHXAHMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B14979087.png)
![N-cyclopropyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide](/img/structure/B14979093.png)

![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B14979103.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14979110.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}propanamide](/img/structure/B14979115.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B14979123.png)
![1-(4-Chlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14979130.png)
![N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14979151.png)
![2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14979156.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14979177.png)
![2-hydroxy-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B14979188.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide](/img/structure/B14979190.png)

